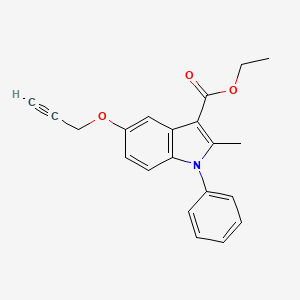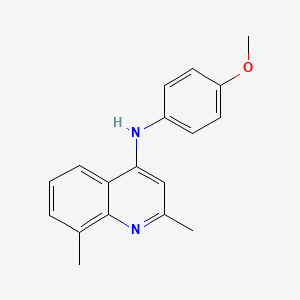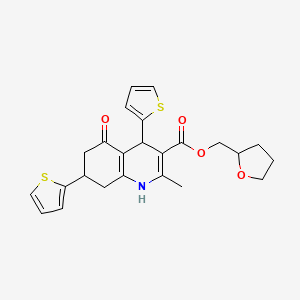![molecular formula C23H20N4O3S2 B11631220 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631220.png)
3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)methyl]-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-on ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die mehrere funktionelle Gruppen vereint.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)methyl]-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-on beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung des Thiazolidinon-Rings: Dieser Schritt beinhaltet die Kondensation von Benzylamin mit Schwefelkohlenstoff und Chloressigsäure, um den Thiazolidinon-Ring zu bilden.
Aufbau des Pyrido[1,2-a]pyrimidin-4-on-Kerns: Die Kernstruktur wird durch eine Cyclisierungsreaktion unter Verwendung geeigneter Pyrimidinderivate synthetisiert.
Endgültige Kupplungsreaktion: Das Thiazolidinon-Zwischenprodukt wird dann unter bestimmten Bedingungen mit dem Pyrido[1,2-a]pyrimidin-4-on-Kern gekoppelt, um das Endprodukt zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde eine Optimierung des Synthesewegs erfordern, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet typischerweise:
Optimierung der Reaktionsbedingungen: Temperatur, Lösungsmittel und Katalysatorbedingungen werden für jeden Schritt optimiert.
Reinigungstechniken: Techniken wie Umkristallisation, Chromatographie und Destillation werden verwendet, um das Endprodukt zu reinigen.
Skalierbarkeit: Der Prozess wird vom Labor- bis zum industriellen Maßstab hochskaliert, wobei eine konstante Qualität und Ausbeute gewährleistet wird.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Thiazolidinon-Ring, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können die Carbonylgruppen angreifen und sie in Alkohole umwandeln.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere am Morpholin-Ring und an den Benzyl-Positionen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA).
Reduktionsmittel: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4).
Substitutionsreagenzien: Alkylhalogenide, Acylchloride und andere Elektrophile.
Hauptprodukte
Oxidationsprodukte: Sulfoxide, Sulfone.
Reduktionsprodukte: Alkoholderivate.
Substitutionsprodukte: Verschiedene substituierte Derivate, abhängig von dem verwendeten Elektrophil.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und Wege.
Biologie
In der biologischen Forschung wird diese Verbindung auf ihr Potenzial als bioaktives Molekül untersucht. Sie kann Eigenschaften wie Enzyminhibition, antimikrobielle Aktivität oder Wechselwirkung mit biologischen Makromolekülen aufweisen.
Medizin
In der medizinischen Chemie wird diese Verbindung auf ihre potenziellen therapeutischen Anwendungen untersucht. Sie kann als Leitverbindung für die Entwicklung neuer Medikamente dienen, die auf bestimmte Krankheiten oder Zustände abzielen.
Industrie
In der Industrie kann diese Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt werden, wie z. B. Polymere oder Beschichtungen.
Wirkmechanismus
Der Wirkmechanismus von 3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)methyl]-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen. Diese Ziele können Enzyme, Rezeptoren oder andere Proteine sein. Die Wirkungen der Verbindung werden durch Wege wie:
Enzyminhibition: Bindung an das aktive Zentrum von Enzymen, Verhinderung des Zugangs des Substrats.
Rezeptormodulation: Wechselwirkung mit Zelloberflächen- oder intrazellulären Rezeptoren, Veränderung der Signaltransduktionswege.
Proteinbindung: Bindung an Proteine, Beeinflussung ihrer Struktur und Funktion.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interaction with cell surface or intracellular receptors, altering signal transduction pathways.
Protein Binding: Binding to proteins, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)methyl]-9-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-on .
- 2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-on .
Einzigartigkeit
Die Einzigartigkeit von 3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)methyl]-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-on liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm bestimmte chemische und biologische Eigenschaften verleihen. Dies macht es zu einer wertvollen Verbindung für die Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen.
Eigenschaften
Molekularformel |
C23H20N4O3S2 |
|---|---|
Molekulargewicht |
464.6 g/mol |
IUPAC-Name |
(5Z)-3-benzyl-5-[(2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H20N4O3S2/c28-21-17(14-18-22(29)27(23(31)32-18)15-16-6-2-1-3-7-16)20(25-10-12-30-13-11-25)24-19-8-4-5-9-26(19)21/h1-9,14H,10-13,15H2/b18-14- |
InChI-Schlüssel |
NODOEXYPHIJORH-JXAWBTAJSA-N |
Isomerische SMILES |
C1COCCN1C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CC=C5 |
Kanonische SMILES |
C1COCCN1C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11631143.png)
![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-[(2,2-dimethylpropanoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11631158.png)
![Ethyl 1-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate](/img/structure/B11631161.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11631166.png)
![(6Z)-5-imino-6-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11631169.png)
![(6Z)-2-butyl-6-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11631170.png)

![3-(4-methylbenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11631189.png)


![1,8-Bis(4-bromophenyl)-2-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyrrolo[2,3-e]pyridine-3-carbonitrile](/img/structure/B11631204.png)
![2-(benzylamino)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631210.png)

![1-ethyl-6-fluoro-N'-[(E)-(2-nitrophenyl)methylidene]-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B11631212.png)
